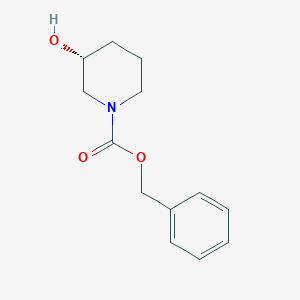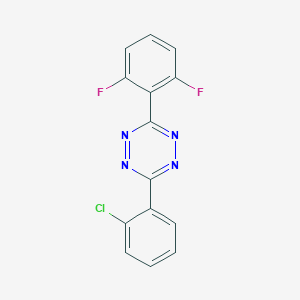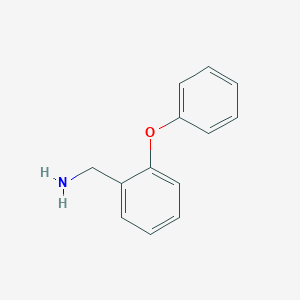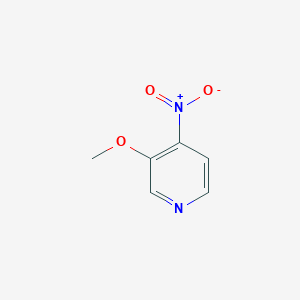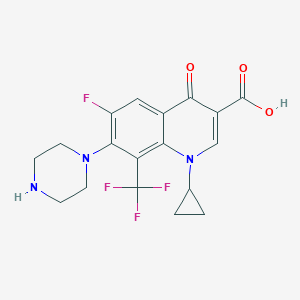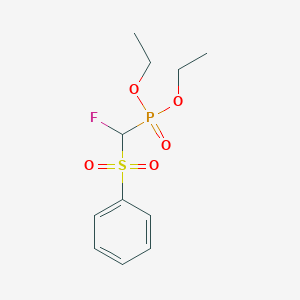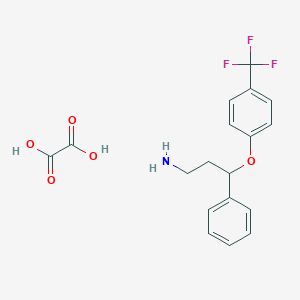![molecular formula C8H7BrN2 B169599 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-22-2](/img/structure/B169599.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The fused six-membered pyridine and five-membered pyrrole rings in the title compound form the essentially planar aza-indole skeleton .
Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Scientific Research Applications
Synthesis of Complex Heterocycles
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of complex heterocycles. Notably, it's used in the preparation of 2,3-disubstituted frameworks through Fischer indole cyclization, enabling the construction of 5-bromo-7-azaindole scaffolds with varied substituents (Alekseyev et al., 2015). This compound also plays a crucial role in synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its analogs, showcasing its applicability in generating a range of structurally diverse molecules (Nechayev et al., 2013).
Alkaloid Synthesis
The compound is instrumental in the total and formal synthesis of natural alkaloids like variolin B and deoxyvariolin B. It's used in selective palladium-mediated functionalization, highlighting its significance in constructing complex molecular architectures and advancing the synthesis of bioactive natural products (Baeza et al., 2010).
Facilitation of Novel Heterocyclization Reactions
This compound is key in novel heterocyclization methods, particularly in synthesizing the core of marine alkaloids variolins and related azolopyrimidines. This reveals its utility in generating biologically significant structures, offering a gateway to synthesizing a new class of compounds with potential therapeutic applications (Mendiola et al., 2004).
Novel Synthesis Techniques
It's used in the innovative synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, showcasing its role in developing efficient, mild condition synthesis methods for novel compounds. This not only expands the chemical space but also offers more environmentally friendly and sustainable approaches to synthesizing complex molecules (Vilches-Herrera et al., 2013).
Antitumor Activity in Experimental Models
1H-pyrrolo[2,3-b]pyridine derivatives, including those related to this compound, have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These derivatives act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis, showcasing the potential of this compound in therapeutic applications (Carbone et al., 2013).
Mechanism of Action
Mode of Action
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting the growth and spread of cancer cells .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context in which it is present.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBGKHOQSQKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571112 | |
| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183208-22-2 | |
| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
